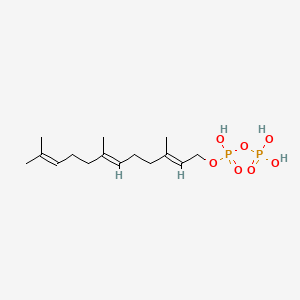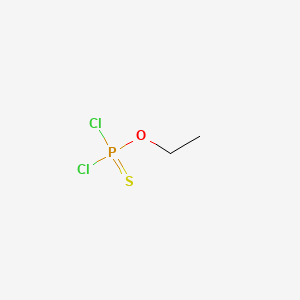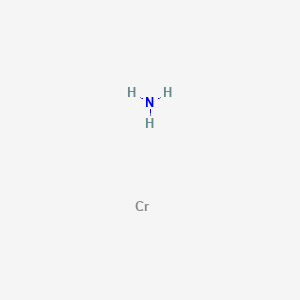
BARIUM FERROCYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of barium ferrocyanide-related compounds often involves intricate processes. For instance, the ammonium, barium hexacyanoferrate(II) trihydrate is synthesized for the first time and characterized by various analytical techniques such as thermogravimetric and differential thermal analysis (TG–DTA), infrared (IR) and Raman spectroscopy, and X-ray diffraction methods, indicating a complex and carefully controlled synthesis process (Córdoba et al., 2015).
Molecular Structure Analysis
The molecular structure of barium ferrocyanide derivatives is characterized by detailed X-ray diffraction studies. The aforementioned compound, for instance, crystallizes in the trigonal R-3c space group, with the ferrocyanide anion forming an almost perfect octahedral shape, indicating a high degree of symmetry and structural specificity (Córdoba et al., 2015).
Chemical Reactions and Properties
Barium ferrocyanide and its derivatives exhibit unique chemical reactions and properties. The thermal decomposition process of these compounds, for example, has been studied using TG–DTA, revealing a specific mechanism of decomposition and highlighting the stability and reactivity of these compounds under various conditions (Córdoba et al., 2015).
Physical Properties Analysis
The physical properties of barium ferrocyanide derivatives are often investigated using techniques like magnetic measurements and X-ray analysis. These studies reveal the formation of specific phases, such as hexaferrite, and provide insights into the material's magnetic behavior, indicating potential applications in magnetic materials and devices (Roos, 1980).
Chemical Properties Analysis
Chemical properties, including electrochemical behavior, are key aspects of barium ferrocyanide derivatives. Studies involving cyclic voltammetry (CV), linear sweep voltammetry (LSV), and chronoamperometry (CA) of fabricated thin films express impressive electrical characteristics, suggesting potential applications in photovoltaic and electrochemical devices (Siraj et al., 2020).
Aplicaciones Científicas De Investigación
Piezoelectric Nanogenerators
Research on nanostructured piezoelectric energy harvesters, including barium titanate, has shown significant potential for higher power outputs due to their high piezoelectric coefficients. The advancement in the application of nanostructured materials for energy harvesting highlights the importance of understanding nanoscale effects on piezoelectricity and ferroelectricity, providing insights into the potential utility of Barium Ferrocyanide in similar applications (Briscoe & Dunn, 2015).
Ferroelectric Properties of Barium Titanate
Studies on the domain structure of barium titanate under mechanical stresses have revealed insights into the ferroelectric properties of barium compounds. Understanding the effect of mechanical stress on ferroelectric crystals, including domain switching and crack growth along domain walls, can inform the design and application of Barium Ferrocyanide in devices relying on ferroelectric or piezoelectric properties (Borodina & Kramarov, 2020).
Losses in Ferroelectric Materials
Investigations into the energy losses in ferroelectric materials, including barium titanate, provide a comprehensive understanding of the intrinsic and extrinsic mechanisms contributing to energy dissipation. This research is essential for designing electromechanical devices with improved performance and reduced losses, potentially relevant to the applications of Barium Ferrocyanide in similar contexts (Liu, Zhang, Jiang, & Cao, 2015).
Environmental Remediation
Studies on the treatment of metal cyanide bearing wastewater through simultaneous adsorption and biodegradation indicate the relevance of ferrocyanide materials in environmental remediation. This research suggests the potential of Barium Ferrocyanide in water treatment and pollution control, leveraging its chemical properties for the adsorption and degradation of contaminants (Dash, Balomajumder, & Kumar, 2008).
Direcciones Futuras
Propiedades
Número CAS |
13821-06-2 |
|---|---|
Nombre del producto |
BARIUM FERROCYANIDE |
Fórmula molecular |
C6Ba2FeN6 |
Peso molecular |
486.6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












